GB111-NH2 (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

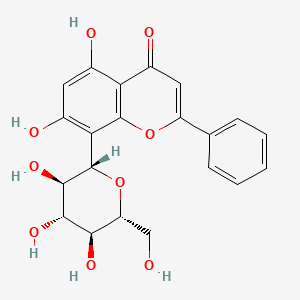

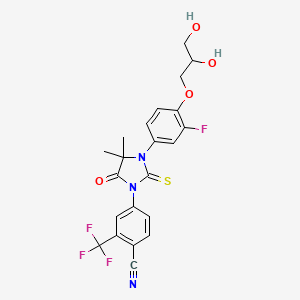

GB111-NH2 (clorhidrato) es un novedoso inhibidor de la catepsina de cisteína. Las catepsinas de cisteína son proteasas que desempeñan un papel significativo en varios procesos fisiológicos y patológicos, incluyendo la progresión del cáncer, la inflamación y las respuestas inmunitarias. Se ha demostrado que GB111-NH2 (clorhidrato) inhibe la actividad de las catepsinas B, L y S, convirtiéndolo en una herramienta valiosa en la investigación del cáncer y otras aplicaciones biomédicas .

Métodos De Preparación

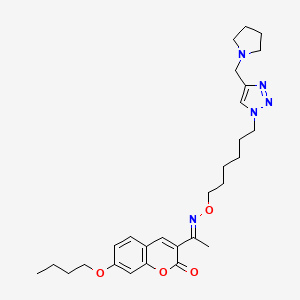

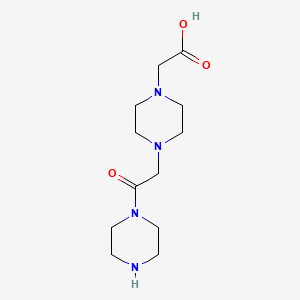

Rutas de Síntesis y Condiciones de Reacción: La síntesis de GB111-NH2 (clorhidrato) implica varios pasos, comenzando con Fmoc y lisina disponibles comercialmente. El extremo carboxilo de Fmoc-Lys(Boc)-OH se convierte en una cetona bromometil reaccionando con N-metilmorfolina y cloroformiato de isobutilo en condiciones anhidras. Esta mezcla se hace reaccionar luego con diazometano generado in situ, seguido de la adición de bromuro de hidrógeno. La cetona aciloximetil resultante se sintetiza condensando ácido benzoico dimetil y Fmoc-Lys(Boc)-BMK en condiciones básicas con fluoruro de potasio. El dipéptido se sintetiza utilizando la síntesis de péptidos en fase sólida estándar en una resina de clorotritrilo. El grupo protector de la amina, Boc, se elimina con ácido trifluoroacético al 25%, y la amina se hace reaccionar con la resina en condiciones básicas. El producto final, GB111-NH2, se obtiene eliminando el péptido alargado de la resina con ácido trifluoroacético al 10% .

Métodos de Producción Industrial: Los métodos de producción industrial para GB111-NH2 (clorhidrato) no están ampliamente documentados en la literatura. El proceso de síntesis descrito anteriormente se puede ampliar para la producción industrial con modificaciones apropiadas para garantizar la eficiencia y el rendimiento.

Análisis De Reacciones Químicas

Tipos de Reacciones: GB111-NH2 (clorhidrato) principalmente experimenta reacciones de inhibición con las catepsinas de cisteína. Forma enlaces covalentes con los residuos de cisteína del sitio activo de las catepsinas B, L y S, lo que lleva a la inhibición de su actividad proteolítica .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis de GB111-NH2 (clorhidrato) incluyen Fmoc-Lys(Boc)-OH, N-metilmorfolina, cloroformiato de isobutilo, diazometano, bromuro de hidrógeno, ácido benzoico dimetil, fluoruro de potasio y ácido trifluoroacético. Las reacciones se llevan a cabo típicamente en condiciones anhidras y requieren un control cuidadoso de la temperatura y el pH para asegurar que se obtenga el producto deseado .

Principales Productos Formados: El principal producto formado a partir de las reacciones que involucran GB111-NH2 (clorhidrato) es el complejo de inhibición con las catepsinas de cisteína. Este complejo bloquea eficazmente la actividad proteolítica de las catepsinas, lo que lleva a varios efectos aguas abajo, incluyendo la apoptosis y la proliferación de macrófagos .

Aplicaciones Científicas De Investigación

GB111-NH2 (clorhidrato) tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de las aplicaciones clave incluyen:

Investigación del Cáncer: GB111-NH2 (clorhidrato) se utiliza para estudiar el papel de las catepsinas de cisteína en la progresión del cáncer y para desarrollar posibles terapias contra el cáncer.

Inflamación y Respuesta Inmunitaria: El compuesto se utiliza para investigar el papel de las catepsinas de cisteína en la inflamación y las respuestas inmunitarias.

Monitoreo de la Actividad de Proteasa: GB111-NH2 (clorhidrato) se utiliza como sonda para monitorear la actividad de la proteasa en tiempo real en células vivas utilizando técnicas de microscopía de fluorescencia.

Reprogramación Metabólica: El compuesto se utiliza para estudiar la reprogramación metabólica de los macrófagos asociados a tumores y su impacto en la progresión tumoral y la quimiorresistencia.

Mecanismo De Acción

GB111-NH2 (clorhidrato) ejerce sus efectos inhibiendo la actividad de las catepsinas de cisteína B, L y S. El compuesto forma enlaces covalentes con los residuos de cisteína del sitio activo de estas proteasas, lo que lleva a la inhibición de su actividad proteolítica. Esta inhibición da como resultado un aumento del estrés oxidativo, la apoptosis y la proliferación de macrófagos. En los macrófagos asociados a tumores, la inhibición de las catepsinas de cisteína conduce a un aumento de los niveles de especies reactivas de oxígeno, la apoptosis y la regresión de los tumores primarios .

Comparación Con Compuestos Similares

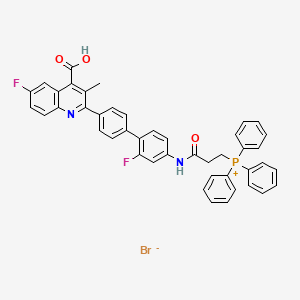

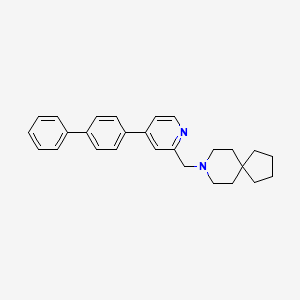

GB111-NH2 (clorhidrato) es único en su capacidad de inhibir múltiples catepsinas de cisteína (B, L y S) simultáneamente. Esta inhibición de amplio espectro lo convierte en una herramienta valiosa en la investigación del cáncer y otras aplicaciones biomédicas. Los compuestos similares incluyen:

E64: Un inhibidor potente e irreversible de las proteasas de cisteína, incluidas las catepsinas B, H y L.

CA-074: Un inhibidor selectivo de la catepsina B.

Z-FY-CHO: Un inhibidor selectivo de la catepsina L.

En comparación con estos compuestos, GB111-NH2 (clorhidrato) ofrece la ventaja de inhibir múltiples catepsinas, lo que lo hace más versátil para aplicaciones de investigación .

Propiedades

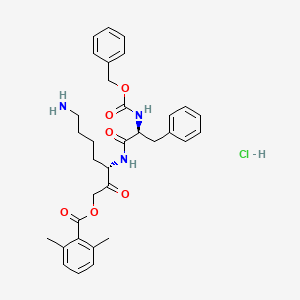

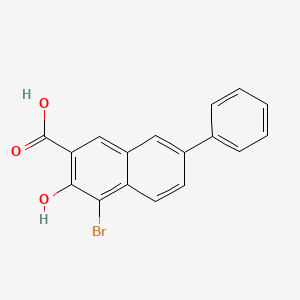

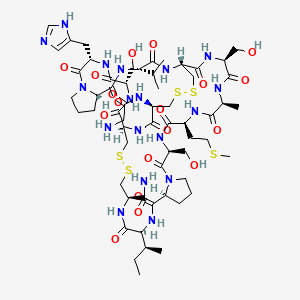

Fórmula molecular |

C33H40ClN3O6 |

|---|---|

Peso molecular |

610.1 g/mol |

Nombre IUPAC |

[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,6-dimethylbenzoate;hydrochloride |

InChI |

InChI=1S/C33H39N3O6.ClH/c1-23-12-11-13-24(2)30(23)32(39)41-22-29(37)27(18-9-10-19-34)35-31(38)28(20-25-14-5-3-6-15-25)36-33(40)42-21-26-16-7-4-8-17-26;/h3-8,11-17,27-28H,9-10,18-22,34H2,1-2H3,(H,35,38)(H,36,40);1H/t27-,28-;/m0./s1 |

Clave InChI |

LEQYHRMMCXGQOI-DHBRAOIWSA-N |

SMILES isomérico |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl |

SMILES canónico |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)

![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)

![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)